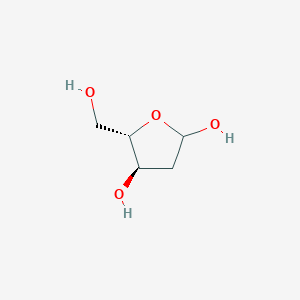
2-amino-4-cyclopropylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (ACPC) is an organic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid with a melting point of around 177 °C. ACPC has been extensively studied due to its interesting chemical and physical properties. In particular, it has been used in a variety of organic synthesis reactions, and its mechanism of action has been well characterized. In addition, its biochemical and physiological effects have been studied, and it has been found to have a number of potential applications in scientific research.
科学研究应用
2-amino-4-cyclopropylpyrimidine-5-carbonitrile has a number of potential applications in scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carboxamides and 2-amino-4-cyclopropylpyrimidine-5-carbonitrile-3-carboxamides. In addition, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile has been used in the synthesis of novel heterocyclic compounds, such as 2-amino-4-cyclopropylpyrimidine-5-carbonitrile-3-carboxamides and 2-amino-4-cyclopropylpyrimidine-5-carbonitrile-4-carboxamides. 2-amino-4-cyclopropylpyrimidine-5-carbonitrile has also been used as an intermediate in the synthesis of other organic compounds, such as 2-amino-4-cyclopropylpyrimidine-5-carboxamides and 2-amino-4-cyclopropylpyrimidine-5-carbonitrile-3-carboxamides.
作用机制
The mechanism of action of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is not fully understood. However, it is believed that 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is able to bind to a variety of proteins in the body, including enzymes, receptors, and transporters. Once bound, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is thought to affect the activity of these proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-amino-4-cyclopropylpyrimidine-5-carbonitrile has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP450). In addition, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile has been found to inhibit the activity of a variety of transporters, including multidrug resistance protein 1 (MRP1) and organic anion transporter 1 (OAT1). 2-amino-4-cyclopropylpyrimidine-5-carbonitrile has also been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
2-amino-4-cyclopropylpyrimidine-5-carbonitrile has a number of advantages and limitations for lab experiments. One of the major advantages of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, 2-amino-4-cyclopropylpyrimidine-5-carbonitrile can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in a solution.
未来方向
There are a variety of potential future directions for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods. In addition, more research is needed to better understand the mechanism of action of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, as well as its biochemical and physiological effects. Finally, more research is needed to explore the potential applications of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile in scientific research and drug development.
合成方法
2-amino-4-cyclopropylpyrimidine-5-carbonitrile can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-2-pyrimidinecarbonitrile with ammonium chloride in the presence of an aqueous acid. This reaction produces a mixture of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile and 4-amino-2-chloropyrimidine-5-carbonitrile. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of 4-chloro-2-pyrimidinecarbonitrile with potassium carbonate in the presence of acetic acid, and the reaction of 4-chloro-2-pyrimidinecarbonitrile with ammonium chloride in the presence of an aqueous base.
属性
IUPAC Name |
2-amino-4-cyclopropylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-3-6-4-11-8(10)12-7(6)5-1-2-5/h4-5H,1-2H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKOIJQAZVGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclopropylpyrimidine-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)




![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
